molecular formula C14H22O B12781560 Methyl-delta-ionone CAS No. 7784-98-7

Methyl-delta-ionone

Cat. No.: B12781560
CAS No.: 7784-98-7
M. Wt: 206.32 g/mol
InChI Key: ZQJCPDKTEXSWTH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-delta-ionone, also known as methyl-δ-ionone, is a sesquiterpenoid belonging to the class of organic compounds known as terpenes. These compounds are characterized by three consecutive isoprene units. This compound is known for its floral fragrance and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-delta-ionone is typically synthesized through the cyclization of intermediates derived from citral and butanone. The process involves aldol condensation reactions using metal hydroxides as condensing agents, followed by cyclization under acidic conditions . The use of polyethylene glycol (PEG) as a solvent and phosphoric acid in n-hexane as a catalytic system significantly enhances the yield and efficiency of the synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce waste and improve yield. The catalysts and solvents used in the reaction can be recycled multiple times, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl-delta-ionone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones and alcohols.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo substitution reactions, particularly at the isoprene units.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, which have applications in different industries .

Scientific Research Applications

Methyl-delta-ionone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl-delta-ionone involves its interaction with olfactory receptors, particularly OR51E2. This interaction triggers a cascade of molecular events that result in its characteristic fragrance. Additionally, its bioactive properties are mediated through the regulation of cell cycle proteins, pro-apoptotic and anti-apoptotic proteins, and inflammatory mediators .

Comparison with Similar Compounds

  • Alpha-ionone
  • Beta-ionone
  • Gamma-ionone
  • Methyl-alpha-ionone

Comparison: Methyl-delta-ionone is unique due to its specific molecular structure, which imparts distinct olfactory properties. Compared to alpha-ionone and beta-ionone, it has a more pronounced floral scent. Its chemical reactivity also differs, making it suitable for specific industrial applications .

Properties

CAS No.

7784-98-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pent-1-en-3-one

InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h6-9,11,13H,5,10H2,1-4H3/b9-8+

InChI Key

ZQJCPDKTEXSWTH-CMDGGOBGSA-N

Isomeric SMILES

CCC(=O)/C=C/C1C(C=CCC1(C)C)C

Canonical SMILES

CCC(=O)C=CC1C(C=CCC1(C)C)C

density

0.931-0.938

physical_description

colourless to yellow liquid

solubility

insoluble in water;  soluble in alcohol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.